molecular formula C10H14ClN3O B1602783 (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol CAS No. 1094223-48-9

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

Cat. No. B1602783
M. Wt: 227.69 g/mol
InChI Key: PTLASJDXVKFBFX-UHFFFAOYSA-N
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Description

“(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol” is a chemical compound that is used as a pharmaceutical intermediate . It is also referred to as a purine nucleotide analogue antibiotic isolated from the bacterium Streptomyces antibioticus .


Molecular Structure Analysis

The molecular formula of this compound is C10H14ClN3O . This indicates that it contains 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight is 227.692 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.664 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound is solid in form .

Scientific Research Applications

Structural and Electronic Properties

One of the significant areas of research for this compound relates to its structural and electronic properties. The crystal structures of similar compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, have been studied through X-ray diffraction and ab initio molecular-orbital calculations. These studies have revealed insights into the orientation and delocalization of the piperidine nitrogen lone pair and the phenyl ring in relation to the middle heterocycle, which are critical for understanding the compound's behavior and potential applications (Georges et al., 1989).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and [1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl]-diphenyl-methanol, provides valuable insights. These studies involve the condensation of various starting materials and characterization through spectroscopic techniques and X-ray crystallography. Understanding the crystal structure, including the conformation of the piperidine ring and the geometry around key atoms, is essential for applications in chemical synthesis and drug design (Girish et al., 2008); (Benakaprasad et al., 2007).

Anticonvulsant Properties and Biological Activity

A related area of research is the investigation of anticonvulsant properties and biological activities of similar compounds. Research in this field focuses on the synthesis and characterization of compounds with potential therapeutic uses. Understanding the biological activity of these compounds can lead to the development of new drugs and treatments for various medical conditions (Georges et al., 1989).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes . If symptoms persist, seek medical attention .

properties

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLASJDXVKFBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599767
Record name [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

CAS RN

1094223-48-9
Record name [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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